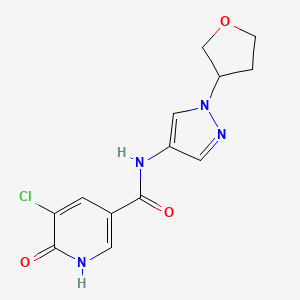

5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide

Description

Properties

IUPAC Name |

5-chloro-6-oxo-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O3/c14-11-3-8(4-15-13(11)20)12(19)17-9-5-16-18(6-9)10-1-2-21-7-10/h3-6,10H,1-2,7H2,(H,15,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGCHBQLOUSOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=CNC(=O)C(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution or other suitable reactions.

Chlorination and Hydroxylation: The chloro and hydroxy groups can be introduced through selective halogenation and hydroxylation reactions.

Nicotinamide Formation: The final step involves the formation of the nicotinamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest it could have bioactive properties.

Medicine

In medicine, compounds like 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide may be investigated for their potential therapeutic effects. This could include anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Pathway Interference: The compound might interfere with specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares core structural features with several pyrazole-carboxamide derivatives synthesized in the literature. Below is a detailed analysis of its similarities and differences with key analogs, supported by experimental data.

Substituent Effects on Physicochemical Properties

Table 1: Key Analogs and Their Properties

Key Observations:

- Substituent Impact on Melting Points: Chlorinated (3b, 171–172°C) and fluorinated (3d, 181–183°C) analogs exhibit higher melting points than non-halogenated derivatives (3a, 133–135°C), suggesting enhanced crystallinity due to halogen-based intermolecular interactions .

- Electronic Effects: The cyano group (present in all analogs) contributes to IR peaks near 2230 cm⁻¹, while electron-withdrawing groups (e.g., Cl in 3b) may stabilize the carboxamide linkage, as seen in consistent ¹H-NMR shifts for the pyrazole protons (δ ~8.12) .

Structural Flexibility vs. Rigidity

The target compound’s tetrahydrofuran-3-yl group contrasts with rigid aryl substituents in analogs like 3a–3d. This flexibility may:

- Enhance solubility : The oxygen atom in tetrahydrofuran could improve water solubility compared to purely aromatic analogs.

- Modulate bioactivity : Conformational adaptability might allow better fitting into enzyme active sites, though this requires validation via crystallography (e.g., using SHELX or WinGX ).

Comparison with Non-Pyrazole Analogs

describes N-(5-cyano-6-(2H-triazol-2-yl)pyridin-3-yl)-1-(2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (cpd 41), which replaces the tetrahydrofuran group with a trifluoromethyl-pyridine moiety. Key differences include:

Research Implications and Limitations

- Structural Insights : Crystallographic tools (e.g., ORTEP-3 ) could elucidate the target compound’s conformation and packing, enabling direct comparison with analogs.

- Biological Data Gap : The evidence lacks bioactivity data, limiting inferences about structure-activity relationships.

- Synthetic Challenges : The target compound’s tetrahydrofuran group may require specialized coupling conditions, unlike the aryl-substituted analogs synthesized via EDCI/HOBt .

Biological Activity

5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a chloro group, a hydroxy group, a pyrazole moiety, and a tetrahydrofuran substituent. This unique architecture is believed to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy. A study highlighted the efficacy of similar pyrazole derivatives in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines MCF-7 and MDA-MB-231 .

Anti-inflammatory Effects

5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide has shown promise in anti-inflammatory applications. It is thought to inhibit key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This mechanism suggests potential use in treating inflammatory diseases .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Studies have shown that pyrazole derivatives can disrupt bacterial cell membranes, leading to cell lysis. This activity positions them as candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is crucial for optimizing its biological activity. Key findings include:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Chloro group | Enhanced antitumor activity | Increases lipophilicity |

| Hydroxy group | Improved solubility | Facilitates interaction with biological targets |

| Tetrahydrofuran | Modulates pharmacokinetics | Affects absorption and distribution |

Case Studies

Several studies have investigated the biological activity of related compounds:

- Antitumor Efficacy : A study on pyrazole derivatives revealed that compounds with similar substituents exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects .

- Anti-inflammatory Mechanisms : Another investigation demonstrated that pyrazole derivatives could significantly reduce LPS-induced inflammation in vitro, suggesting their potential as anti-inflammatory agents .

- Antibacterial Testing : A series of pyrazole carboxamide derivatives were tested against multiple bacterial strains, showing varying degrees of effectiveness, with some compounds outperforming established antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-6-hydroxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a nicotinamide core with a tetrahydrofuran-pyrazole moiety. Key steps include:

- Intermediate preparation : Functionalization of the pyrazole ring with tetrahydrofuran-3-yl groups via nucleophilic substitution or cross-coupling reactions .

- Amide bond formation : Use of coupling reagents (e.g., TBTU) in polar aprotic solvents (DMF, DCM) to link the pyrazole and nicotinamide units .

- Purification : Column chromatography or recrystallization to isolate intermediates.

- Analytical confirmation :

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity .

- IR spectroscopy for NH (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- Mass spectrometry (HRMS) to confirm molecular weight .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solvent selection : Test polar solvents (DMSO, ethanol) for solubility, adjusting concentrations to avoid precipitation .

- pH adjustment : Buffered solutions (PBS, pH 7.4) for stability studies; monitor degradation via HPLC over 24–72 hours .

- Lyophilization : For long-term storage, lyophilize the compound and assess stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

- Methodological Answer :

- Substituent modification : Systematically alter the tetrahydrofuran ring (e.g., replace with other oxygen-containing heterocycles) or pyrazole substituents to assess impact on target binding .

- In vitro assays : Test derivatives against disease-specific targets (e.g., kinases, receptors) using enzyme inhibition assays (IC₅₀ determination) or cell viability assays (MTT) .

- Computational modeling : Perform docking studies (AutoDock, Schrödinger) to predict binding modes and guide synthetic prioritization .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based assays to rule out assay-specific artifacts .

- Purity verification : Re-analyze compound batches via LC-MS to exclude impurities (>95% purity required) .

- Probe studies : Use competitive inhibitors or genetic knockouts (CRISPR) to confirm target specificity .

Q. How can computational methods predict metabolic pathways or toxicity risks for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.